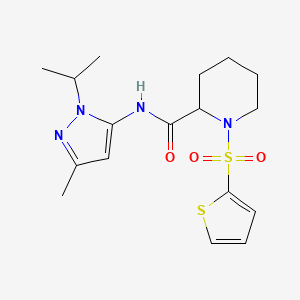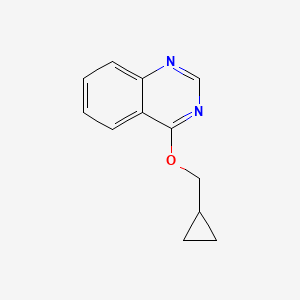
N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide involves multiple steps and reagents to introduce the functional groups and build the complex structure. For instance, the synthesis and properties of polyamides derived from compounds containing pyridazine units show the complexity and the steps involved in creating compounds with specific functional groups such as thioether units, indicating the potential pathways for synthesizing related compounds (Zhang et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, demonstrates the planarity of certain functional groups and their dihedral angles, providing insights into the three-dimensional arrangement of atoms in N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide. Such analysis helps in understanding the chemical behavior and reactivity of the molecule (Kant et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyridazine derivatives are crucial for modifying and creating new compounds with desired properties. The synthesis of pyridazine derivatives reveals how variations in substituents affect the compound's activity and its potential applications in various fields. For instance, the formation of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines through dehydrosulfurization methods highlights the chemical reactivity and possibilities for functionalization of pyridazine compounds (Lominoga et al., 2022).
Physical Properties Analysis
The physical properties of compounds related to N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide, such as solubility, optical properties, and thermal stability, are essential for their practical applications. The synthesis and characterization of polyamides containing pyridazine and pyrimidine units provide valuable data on their optical transmittance, refractive indices, and thermal properties, contributing to the understanding of the physical characteristics of similar compounds (Zhang et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, is crucial for exploiting the full potential of N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide. Studies on the synthesis of pyridazine derivatives and their reactions provide insights into the chemical behavior and the variety of compounds that can be synthesized from pyridazine-based intermediates (Nakagome et al., 1966).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : New quinazolines, closely related to the specified compound, have been synthesized and characterized for their potential as antimicrobial agents. These compounds involve complex synthesis processes that can include reactions with hydrazine hydrate and various aryl isothiocyanates (Desai, Shihora, & Moradia, 2007).
Crystal Structure Analysis : Studies on compounds with a similar structure, like N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, have detailed their crystal structure using X-ray diffraction. This offers insights into the molecular configuration and potential interactions of similar compounds (Zou Xia, 2001).
Process Improvement for Synthesis : An improved synthesis method for new pyridazine type agents, which are structurally akin to the specified compound, has been developed. This method uses more cost-effective materials and is more suitable for industrial applications, suggesting potential scalability for related compounds (Geng Zeng-yan, 2011).
Biological and Medicinal Applications
Antimicrobial Activity : Related compounds have shown significant antimicrobial activities, including against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans. This indicates the potential of similar compounds, like the one , for use in antimicrobial treatments (Desai, Dodiya, & Shihora, 2011).
Anti-Inflammatory and Antimicrobial Potential : Compounds with a structural resemblance have shown remarkable anti-inflammatory and antimicrobial activities. This suggests that similar compounds may also possess these biological properties, which could be useful in medical research and drug development (Lokeshwari et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-12-27-17-13-18(25)24(16-6-4-3-5-7-16)23-19(17)20(26)22-15-10-8-14(21)9-11-15/h3-11,13H,2,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSQFRXUOKQEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)
![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2481992.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)


![3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B2482005.png)
![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)